1-Methyl-2-oxocycloheptaneacetic acid

Description

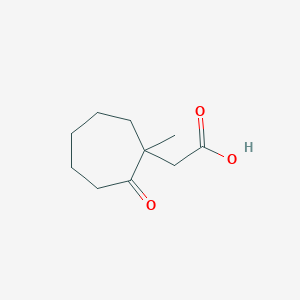

1-Methyl-2-oxocycloheptaneacetic acid is a cyclic carboxylic acid featuring a seven-membered cycloheptane ring substituted with a methyl group at position 1, a ketone at position 2, and an acetic acid moiety.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-(1-methyl-2-oxocycloheptyl)acetic acid |

InChI |

InChI=1S/C10H16O3/c1-10(7-9(12)13)6-4-2-3-5-8(10)11/h2-7H2,1H3,(H,12,13) |

InChI Key |

DSNRSJMLKGZTAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCCC1=O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 1-methyl-2-oxocycloheptaneacetic acid with key analogs, focusing on structural features, reactivity, and functional differences.

2.1. Methyl 2-Oxo-1-cycloheptanecarboxylate (CAS 52784-32-4)

- Structure : Cycloheptane ring with a methyl ester at position 1 and a ketone at position 2.

- Key Differences :

- Functional Group : Ester (–COOCH₃) vs. carboxylic acid (–COOH) in the target compound.

- Reactivity : The ester group is less acidic (pKa ~25) compared to the carboxylic acid (pKa ~4–5), making it more resistant to hydrolysis but less reactive in acid-catalyzed reactions.

- Applications : Likely used as a synthetic intermediate for ester hydrolysis to yield carboxylic acids .

2.2. 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 464-78-8)

- Structure: Bicyclic system (norbornane framework) with a ketone and carboxylic acid.

- Key Differences: Ring System: Bicyclic vs. monocyclic cycloheptane. The norbornane structure introduces significant ring strain and rigidity. Reactivity: Increased strain in the bicyclic system may enhance reactivity in ring-opening reactions or Diels-Alder cycloadditions. Applications: Potential use in polymer chemistry or as a chiral building block due to its rigid structure .

2.3. 2-Acetylcycloheptanone

- Structure : Cycloheptane with acetyl (–COCH₃) and ketone (–CO–) groups.

- Key Differences: Functional Groups: Dual ketones vs. ketone + carboxylic acid. Reactivity: The absence of a carboxylic acid reduces polarity and acidity, favoring nucleophilic additions (e.g., enolate formation) over acid-base reactions. Applications: May serve as a precursor in aldol condensations or Michael additions .

2.4. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)

- Structure: Cyclohexane ring with an amino-oxoethyl substituent and acetic acid.

- Ring Size: Cyclohexane (six-membered) vs. cycloheptane (seven-membered), affecting conformational flexibility and steric effects. Applications: Studied for neurochemical properties and protein interaction analysis .

Tabulated Comparison

| Compound | CAS No. | Core Structure | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | Cycloheptane | –COOH, –CO–, –CH₃ | Acid-catalyzed reactions, H-bonding | Synthesis, biochemical research |

| Methyl 2-Oxo-1-cycloheptanecarboxylate | 52784-32-4 | Cycloheptane | –COOCH₃, –CO– | Ester hydrolysis, nucleophilic acyl substitution | Intermediate for carboxylic acids |

| 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | 464-78-8 | Bicyclo[2.2.1]heptane | –COOH, –CO–, –CH₃ | Ring-opening, cycloadditions | Chiral synthesis, polymers |

| 2-Acetylcycloheptanone | Not provided | Cycloheptane | –COCH₃, –CO– | Enolate chemistry, aldol reactions | Organic synthesis |

| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 99189-60-3 | Cyclohexane | –COOH, –NHCOCH₃ | Enzyme inhibition, H-bonding | Neurochemical research |

Research Findings and Implications

- Synthetic Utility : The carboxylic acid group in this compound enables direct functionalization (e.g., amidation, salt formation), unlike its ester analogs, which require hydrolysis steps .

- Biological Relevance: Compared to the amino-oxoethyl analog (CAS 99189-60-3), the target compound lacks nitrogen-based functionality, limiting its direct biological interactions but retaining utility in non-biological contexts .

- Thermal Stability: The monocyclic structure of the target compound likely offers greater thermal stability than strained bicyclic systems like CAS 464-78-8, which may decompose under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.